2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Description
Structure and Synthesis: 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (hereafter referred to by its full name) is a bicyclic amino acid derivative characterized by a norbornane-like scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMSTPTNRJBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291775-59-2, 486415-32-1 | |
| Record name | (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,3R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic core: This can be achieved through a formal [4 + 2] cycloaddition reaction enabled by organocatalysis.
Introduction of the tert-butoxycarbonyl group: This step involves the reaction of the bicyclic core with tert-butoxycarbonyl anhydride under alkaline conditions.
Oxidation and further functionalization: The intermediate compounds are subjected to oxidation and other functionalization reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium periodate.
Reduction: Reduction reactions can be performed using lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of Grignard reagents.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Grignard reagents are frequently employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or bind to receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Stereochemical Variants
The compound’s stereochemistry significantly impacts its reactivity and biological activity:
Key Findings :
Bicyclo Ring System Modifications
Variations in the bicyclic scaffold influence physicochemical and pharmacological properties:
Key Findings :
Functional Group Variations
Substituent modifications alter reactivity and applications:
Key Findings :
- Electron-Withdrawing Groups : Fluorine at position 6 enhances metabolic stability but requires specialized synthetic routes .
- Non-Amino Acid Derivatives: Compounds like decarboxyticarcillin demonstrate the scaffold’s versatility beyond chiral catalysis .
Research Findings and Implications
- Synthetic Efficiency : The parent compound’s synthesis achieves near-quantitative yields (98%) under optimized conditions, outperforming analogues like the [3.1.0]hexane derivative (61%) .
- Biological Relevance : The (1R,3S,4S)-enantiomer is critical for antiviral drug development, while fluorinated variants remain exploratory .
- Catalytic Utility : Rigid bicyclic structures improve enantioselectivity in aldol reactions, though exo isomers are less effective than endo counterparts .
Biological Activity
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, commonly referred to as Boc-azabicyclo[2.2.1]heptane, is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a nitrogen atom within a bicyclic framework, allows for diverse biological activities, making it a subject of interest in drug development.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 195.26 g/mol. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, which is crucial for various synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 92 °C at 10 mmHg |
| Density | 1.02 g/cm³ |
Synthesis
The synthesis of Boc-azabicyclo[2.2.1]heptane typically involves multi-step reactions that allow for selective functionalization while preserving the compound's stereochemical integrity. This includes the use of various reagents and conditions to achieve the desired product yield and purity.
Biological Activity
Research indicates that Boc-azabicyclo[2.2.1]heptane exhibits several biological activities, primarily through its interaction with specific biological targets:
- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Properties : Structural analogs have demonstrated efficacy against various microbial strains, suggesting potential applications in treating infections.
- Antitumor Activity : Preliminary studies indicate that modifications to the azabicyclic structure may enhance antitumor effects, warranting further investigation.
Case Studies
- Neurotransmitter Interaction : A study exploring the effects of azabicyclic compounds on dopamine receptors highlighted their potential role in modulating neurotransmitter release, which could be beneficial in conditions like Parkinson's disease.
- Antimicrobial Efficacy : Research conducted on structurally related compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that Boc-azabicyclo[2.2.1]heptane may share similar properties.
- Antitumor Research : A comparative analysis of azabicyclic compounds showed promising results in inhibiting tumor cell proliferation in vitro, indicating that Boc-azabicyclo[2.2.1]heptane could be a candidate for further cancer research.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of Boc-azabicyclo[2.2.1]heptane is crucial for optimizing its biological activity:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Aminobicyclo[2.2.1]heptane | Lacks protective Boc group | Neurotransmitter modulation |
| 2-Aminobicyclo[3.3.0]octane | Different bicyclic structure | Antimicrobial properties |
| 3-Hydroxyazabicyclo[3.3.0]octane | Hydroxyl substitution | Potential antitumor activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
